molecular formula C21H15FO3 B12881763 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 148238-45-3

3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12881763
CAS No.: 148238-45-3
M. Wt: 334.3 g/mol
InChI Key: NMZBIRJGKPTDBF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a fluorophenyl and a hydroxy-methylphenyl substituent at the 3-position of the benzofuranone core. Its structure combines lipophilic (fluorophenyl) and polar (hydroxy) groups, which may influence solubility, bioavailability, and target binding.

Properties

CAS No.

148238-45-3

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C21H15FO3/c1-13-12-16(23)10-11-18(13)21(14-6-8-15(22)9-7-14)19-5-3-2-4-17(19)20(24)25-21/h2-12,23H,1H3

InChI Key

NMZBIRJGKPTDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Substituents: The fluorophenyl and hydroxy-methylphenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzofuranone derivatives and their properties:

Compound Name Substituents Molecular Formula Pharmacological Notes References
3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one (Target Compound) 4-Fluorophenyl, 4-hydroxy-2-methylphenyl C₂₁H₁₅FO₃ Drug-sensitive; potential therapeutic applications.
Phenolphthalein 3,3-bis(4-hydroxyphenyl) C₂₀H₁₄O₄ pH indicator, laxative; derivatives explored as prodrugs (e.g., phosphate esters).
Impurity C(EP) (3-Oxocitalopram) 6-Cyano, 3-(dimethylaminopropyl), 4-fluorophenyl C₂₂H₂₂FN₃O₂ Metabolite of citalopram (SSRI antidepressant); structural analog with modified substituents.
3-(Phenylsulfanyl)-2-benzofuran-1(3H)-one Phenylsulfanyl C₁₄H₁₀O₂S Sulfur-containing derivative; altered electronic properties may influence reactivity.
Pyrazole-substituted benzofuranone (e.g., (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one) 5-Amino-3-methylpyrazole C₁₉H₁₅N₃O₂ Antimicrobial, antitumor potential; hydrogen bonding enhances crystal packing.
4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one 4-Methoxy, 2-methoxyphenyl C₁₆H₁₄O₄ Methoxy groups increase lipophilicity; used in synthetic chemistry.

Key Comparative Analyses

Substituent Effects on Pharmacological Activity
  • Fluorophenyl Group: The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to phenolphthalein’s bis-hydroxyphenyl groups. This modification may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • Hydroxy and Methyl Groups: The 4-hydroxy-2-methylphenyl substituent introduces steric and electronic effects distinct from phenolphthalein’s symmetric substituents. This asymmetry may confer selective binding to biological targets .
  • Sulfur vs.
Drug Sensitivity and Resistance
  • The target compound’s drug-sensitive status contrasts with compounds like 8-Aminoadenosine (drug-resistant), highlighting its unique interaction with biological targets .
  • Pyrazole-substituted derivatives exhibit antimicrobial activity, suggesting that nitrogen heterocycles expand the scope of benzofuranone applications .
Crystallographic and Molecular Interactions
  • Pyrazole-substituted benzofuranones form weak N–H⋯O and C–H⋯O hydrogen bonds in crystal lattices, stabilizing their structures . Phenolphthalein derivatives, such as phosphate esters, leverage ionic interactions for prodrug activation .

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